molecular formula C21H17F3N2O2S B2836198 N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide CAS No. 924824-36-2

N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B2836198
CAS No.: 924824-36-2
M. Wt: 418.43
InChI Key: VFNMNEJQIJRMKT-UHFFFAOYSA-N
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Description

N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide is a complex organic compound that features a trifluoromethyl group, a thiazole ring, and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethyl benzyl azide in a copper-catalyzed azide-alkyne cycloaddition reaction . The reaction conditions often require the use of solvents like toluene and catalysts such as palladium on carbon (Pd-C) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd-C), copper catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide is unique due to its combination of a trifluoromethyl group, a thiazole ring, and a chromene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) based on various studies.

  • Molecular Formula : C22H17F3N2O3S
  • Molecular Weight : 446.44 g/mol
  • CAS Number : 709001-45-6

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the context of anticancer research. Its thiazole moiety is significant in contributing to these effects, as thiazoles are known for their diverse pharmacological properties.

Antitumor Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound has shown effective inhibition with IC50 values comparable to standard chemotherapeutics like doxorubicin. Specific studies reported IC50 values around 1.61 µg/mL in certain cell lines, indicating potent anticancer activity .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells, a critical pathway for eliminating malignant cells.
  • Inhibition of Anti-apoptotic Proteins : It interacts with proteins such as Bcl-2, which are involved in the regulation of apoptosis. Molecular dynamics simulations have demonstrated that the compound interacts with Bcl-2 primarily through hydrophobic contacts .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest, preventing cancer cells from proliferating.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • The presence of the trifluoromethyl group enhances lipophilicity and may improve cellular uptake.
  • Substituents on the thiazole ring and variations in the benzyl group significantly influence cytotoxicity and selectivity towards cancer cells .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

StudyCell LineIC50 ValueMechanism
Study 1Jurkat Cells1.61 µg/mLApoptosis Induction
Study 2A431 Cells1.98 µg/mLBcl-2 Inhibition
Study 3HT-29 Cells< DoxorubicinCell Cycle Arrest

Properties

IUPAC Name

N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2S/c22-21(23,24)16-6-3-4-13(8-16)9-17-11-25-20(29-17)26-19(27)15-10-14-5-1-2-7-18(14)28-12-15/h1-8,11,15H,9-10,12H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNMNEJQIJRMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)C(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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